molecular formula C18H25N3O2 B2849493 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide CAS No. 946381-84-6

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide

Cat. No. B2849493
CAS RN: 946381-84-6
M. Wt: 315.417
InChI Key: NYPMOTSHQCPGGS-UHFFFAOYSA-N
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Description

“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide” is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidines . Pyrido[1,2-a]pyrimidines are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidines involves various methods. One such method involves the electrochemical reduction of 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Chemical Reactions Analysis

The chemical reactions involving pyrido[1,2-a]pyrimidines are diverse. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . Another reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

Scientific Research Applications

Antimicrobial Activity

The core structure of this compound is related to imidazole, which is known for its antimicrobial properties . The presence of the pyrido[1,2-a]pyrimidin-3-yl moiety can potentially enhance these properties, making it a candidate for developing new antimicrobial agents. Research could explore its efficacy against a range of bacteria and fungi, particularly those strains that have developed resistance to current treatments.

Antitubercular Potential

Compounds with similar structures have shown potent antitubercular activity . This suggests that N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide could be synthesized and evaluated against various strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Anticancer Properties

The pyrido[1,2-a]pyrimidine ring system is structurally similar to several known anticancer agents . This compound could be investigated for its potential to inhibit cancer cell growth and proliferation. Studies could focus on its mechanism of action, possibly involving the disruption of DNA synthesis or interference with cell signaling pathways.

Antiviral Applications

Indole derivatives, which share some structural similarities with this compound, have demonstrated significant antiviral activities . Therefore, N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide could be researched for its potential to act as an antiviral agent, particularly against RNA and DNA viruses.

Drug Design and Molecular Modeling

Due to its complex structure, this compound could serve as a valuable ligand in structure-based drug design and molecular modeling studies . It could be used to study biomolecule-ligand complexes, aiding in the development of new therapeutic agents with improved efficacy and specificity.

Future Directions

The future directions for the study of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide” and related compounds could involve further exploration of their biological activities, such as their anti-HIV-1 properties , and the development of new synthesis methods .

properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-7-14(8-6-2)17(22)20-16-13(4)19-15-11-12(3)9-10-21(15)18(16)23/h9-11,14H,5-8H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPMOTSHQCPGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(N=C2C=C(C=CN2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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